molecular formula C9H9ClN2 B169994 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 146398-90-5

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B169994
CAS No.: 146398-90-5
M. Wt: 180.63 g/mol
InChI Key: VRXHWVFITROOAZ-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with a chlorinating agent to introduce the chlorine atom at the 4-position. This is followed by cyclization to form the pyrrolo[3,2-c]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 is highly reactive in substitution reactions due to the electron-deficient nature of the pyrrolopyridine ring.

Key Reactions:

  • Ammonolysis : Reaction with ammonia or amines yields amino-substituted derivatives. For example, treatment with aqueous ammonia at 80°C in ethanol replaces chlorine with an amino group .

  • Alkoxylation : Sodium methoxide in methanol under reflux replaces chlorine with a methoxy group .

  • Sulfide Formation : Reaction with sodium hydrosulfide (NaSH) introduces a thiol group at position 4.

Table 1: Substitution Reactions of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

ReagentConditionsProductYield (%)Source
NH₃ (aq)80°C, EtOH, 6 h4-Amino-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine78
NaOMe/MeOHReflux, 8 h4-Methoxy-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine85
NaSH/DMF120°C, 4 h4-Mercapto-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine65

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling functionalization at position 4.

Key Reactions:

  • Suzuki-Miyaura Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives. For example, coupling with phenylboronic acid produces 4-phenyl-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine .

  • Buchwald-Hartwig Amination : Palladium/phosphine catalysts enable coupling with secondary amines, such as morpholine .

Table 2: Cross-Coupling Reactions

ReagentCatalyst SystemProductYield (%)Source
PhB(OH)₂Pd(PPh₃)₄, K₂CO₃, dioxane4-Phenyl-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine72
MorpholinePd₂(dba)₃/XPhos, Cs₂CO₃4-Morpholino-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine68

Ring Functionalization and Modifications

The methyl groups at positions 2 and 6 undergo selective oxidation or halogenation under controlled conditions.

Key Reactions:

  • Oxidation of Methyl Groups : Treatment with KMnO₄ in acidic conditions converts methyl groups to carboxylic acids.

  • Halogenation : Reaction with N-bromosuccinimide (NBS) introduces bromine at the methyl-substituted positions .

Table 3: Ring Functionalization Reactions

ReagentConditionsProductYield (%)Source
KMnO₄/H₂SO₄100°C, 12 h2,6-Dicarboxy-4-chloro-1H-pyrrolo[3,2-c]pyridine60
NBS/BPOCCl₄, reflux, 3 h2,6-Dibromo-4-chloro-1H-pyrrolo[3,2-c]pyridine55

Heterocycle Ring Transformations

The pyrrolopyridine scaffold participates in cycloaddition and ring-expansion reactions.

Key Reactions:

  • Diels-Alder Reaction : Reacts with maleic anhydride to form fused bicyclic adducts .

  • Ring Expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization .

Table 4: Ring Transformation Reactions

ReagentConditionsProductYield (%)Source
Maleic anhydrideToluene, 120°C, 6 hFused bicyclic lactam45
HNO₃/H₂SO₄0°C → rt, 2 h4-Chloro-2,6-dimethyl-5-nitro-1H-pyrrolo[3,2-c]pyridine50

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit notable biological activities:

  • Anticancer Activity : 4-Amino derivatives inhibit FGFR1-3 with IC₅₀ values ≤25 nM .

  • Antimicrobial Properties : 4-Mercapto derivatives show MIC values of 2–8 µg/mL against S. aureus and E. coli.

Scientific Research Applications

Synthesis of Novel Materials:
The compound is also explored for its potential in creating advanced materials with unique electronic or optical properties. Its ability to participate in various chemical reactions enables the formation of complex structures that can be tailored for specific applications.

Research Insights:
Studies indicate that derivatives of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can be synthesized to yield materials suitable for organic electronics and photonic devices. The modification of its structure can lead to enhanced conductivity or light absorption characteristics.

Biological Studies

Mechanistic Studies:
In biological research, this compound is utilized to investigate mechanisms involving nitrogen-containing heterocycles. Its interactions with biological targets provide insights into metabolic pathways and enzyme activities.

Example Application:
Research has demonstrated that this compound can modulate the activity of certain enzymes, making it a candidate for further studies in enzyme inhibition and activation pathways .

Chemical Reactivity and Synthesis

The compound can undergo several chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by various nucleophiles.
  • Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.
  • Cyclization Reactions: It participates in cyclization processes to form more complex heterocycles.

Common Reagents and Conditions

Reaction Type Reagents Conditions
SubstitutionNaH, KOtBuBase conditions
OxidationKMnO4Acidic medium
ReductionLiAlH4Anhydrous solvent

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues in the target protein .

Comparison with Similar Compounds

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

These compounds share some chemical properties but can exhibit different reactivity and biological activity due to the differences in their structures.

Biological Activity

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates both pyrrole and pyridine rings, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H9ClN2. The InChI Key for this compound is VRXHWVFITROOAZ-UHFFFAOYSA-N, and its CAS number is 146398-90-5. The compound features a chlorine atom at the 4-position and two methyl groups at the 2 and 6 positions of the pyrrole ring.

PropertyValue
Molecular FormulaC9H9ClN2
Molecular Weight180.64 g/mol
InChI KeyVRXHWVFITROOAZ-UHFFFAOYSA-N
CAS Number146398-90-5

The biological activity of this compound primarily involves its interaction with specific molecular targets in various biological pathways. For instance, it has been identified as a potential inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in epigenetic regulation in cancer cells. In studies, derivatives of this compound have shown nanomolar IC50 values against LSD1, indicating potent enzymatic inhibition and promising antiproliferative effects against acute myeloid leukemia (AML) cell lines such as MV4-11 and Kasumi-1 .

Structure-Activity Relationships (SAR)

Research has focused on optimizing the structure of pyrrolo[3,2-c]pyridine derivatives to enhance their biological activity. A study highlighted that modifications at the 4-position significantly affected the inhibitory potency against LSD1. The most effective derivatives not only inhibited LSD1 but also activated CD86 mRNA expression in AML cells, facilitating differentiation .

Table: SAR Findings for Pyrrolo[3,2-c]pyridine Derivatives

CompoundTargetIC50 (nM)Activity Description
Compound 23eLSD1<10Selective and reversible inhibitor; antiproliferative in AML models
Compound 4hFGFR17Potent inhibitor; induced apoptosis in breast cancer cells
Compound 8MPS125Potent binding; antiproliferative in colon cancer cells

Biological Evaluation

In vivo studies have demonstrated that certain derivatives of this compound can suppress tumor growth effectively. For example, compound 23e showed a favorable pharmacokinetic profile and reduced tumor size in AML xenograft models . Similarly, compound 4h exhibited significant inhibition of migration and invasion in breast cancer cell lines .

Case Study 1: Inhibition of LSD1

A recent study evaluated a series of pyrrolo[3,2-c]pyridine derivatives for their ability to inhibit LSD1. The lead compound demonstrated strong antiproliferative effects across several AML cell lines and was effective in inducing differentiation markers .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of these compounds against various solid tumors. The results indicated that specific modifications to the pyrrolo scaffold enhanced selectivity for cancer cell types while minimizing off-target effects .

Properties

IUPAC Name

4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXHWVFITROOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(N=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40484663
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146398-90-5
Record name 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40484663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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